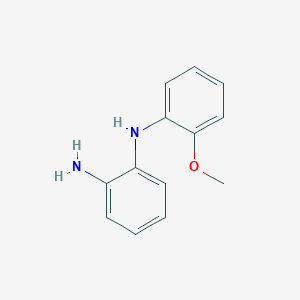

N-(2-methoxyphenyl)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-methoxyphenyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMVBUOCCIVITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442095 | |

| Record name | N-(2-methoxyphenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76754-74-0 | |

| Record name | N-(2-methoxyphenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N 2 Methoxyphenyl Benzene 1,2 Diamine and Analogous Aromatic Diamines

Established Methodologies for N-Arylation of Benzene-1,2-diamines

These methods focus on forming the crucial nitrogen-carbon bond between the benzene-1,2-diamine core and the 2-methoxyphenyl group directly.

Direct N-substitution involves the reaction of benzene-1,2-diamine with a suitable 2-methoxyphenyl electrophile. A primary challenge in this approach is achieving mono-N-substitution selectively, as the two amino groups of the diamine can lead to double arylation.

One common strategy is the Ullmann condensation , which traditionally involves the coupling of an amine with an aryl halide using a stoichiometric amount of copper at high temperatures. While effective, these harsh conditions can limit its applicability for complex molecules.

More contemporary methods utilize transition-metal-free approaches. For instance, N-arylation can be achieved by reacting amines with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). nih.gov This reaction proceeds through a benzyne intermediate under mild conditions, offering good to excellent yields and tolerance for various functional groups. nih.gov

Another approach is Nucleophilic Aromatic Substitution (SNAr) . This reaction is most effective when the aromatic ring to be introduced is "activated" by electron-withdrawing groups. For example, a precursor like 2-fluoro-1-nitrobenzene can react with an amine, with the nitro group activating the ring for nucleophilic attack. mdpi.comresearchgate.net The nitro group is then subsequently reduced to an amine in a later step.

| Method | Arylating Agent Example | Catalyst/Reagent | Typical Conditions | Key Features |

| Ullmann Condensation | 2-bromoanisole | Copper (Cu) powder or salts | High temperature (150-220 °C), Base (e.g., K2CO3) | Traditional method; often requires harsh conditions. |

| Benzyne Generation | o-(trimethylsilyl)aryl triflate | Cesium Fluoride (CsF) | Room temperature, THF or MeCN solvent | Transition-metal-free; mild conditions. nih.gov |

| SNAr Reaction | 2-fluoro-1-nitrobenzene | Base (e.g., K2CO3) | Moderate temperature, polar aprotic solvent (e.g., DMF) | Requires an activated arylating agent. mdpi.comresearchgate.net |

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.org This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. wikipedia.org

To synthesize N-(2-methoxyphenyl)benzene-1,2-diamine, one could react benzene-1,2-diamine with 2-methoxybenzaldehyde. The resulting imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation can also be used. wikipedia.org This approach benefits from operational simplicity and the wide availability of starting materials.

| Carbonyl Compound | Amine | Reducing Agent | Key Features |

| 2-methoxybenzaldehyde | Benzene-1,2-diamine | Sodium triacetoxyborohydride (STAB) | Mild, selective, and suitable for a wide range of aldehydes and ketones. organic-chemistry.org |

| 2-methoxybenzaldehyde | Benzene-1,2-diamine | Sodium cyanoborohydride (NaBH3CN) | Effective under weakly acidic conditions; requires careful handling. wikipedia.org |

| 2-methoxybenzaldehyde | Benzene-1,2-diamine | H2 with Pd, Pt, or Ni catalyst | Can be highly efficient but may be sensitive to other functional groups. wikipedia.org |

Multi-Step Synthesis Pathways Involving Aromatic Ring Functionalization

These strategies build the target molecule through a sequence of reactions that modify a simpler aromatic precursor, rather than by directly coupling the two key fragments.

A common and versatile multi-step approach involves the functionalization of a substituted nitrobenzene. For instance, a synthesis could commence with a nucleophilic aromatic substitution reaction between 2-fluoronitrobenzene and 2-methoxyaniline (o-anisidine). The resulting N-(2-methoxyphenyl)-2-nitroaniline intermediate is then subjected to a reduction step to convert the nitro group into the second amino group, yielding the final product.

The reduction of the aromatic nitro group is a standard transformation that can be accomplished with high efficiency using several methods. mdpi.com Catalytic hydrogenation over palladium on charcoal (Pd/C) is a clean and effective method. google.com Alternatively, chemical reducing agents such as tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are frequently used, particularly in laboratory settings. mdpi.com

Illustrative Synthetic Sequence:

Nitration: Introduction of a nitro group onto an aromatic ring (e.g., anisole) using a mixture of nitric and sulfuric acid. The position of nitration is governed by the directing effects of existing substituents. masterorganicchemistry.comyoutube.com

Functionalization: The nitro-substituted precursor undergoes further reactions, such as the N-arylation described above.

Reduction: The nitro group is reduced to a primary amine to form the diamine structure. chemicalbook.com

Modern cross-coupling reactions provide highly efficient and selective methods for forming carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally effective for N-arylation. mdpi.com This reaction would involve coupling a protected or functionalized benzene-1,2-diamine derivative (e.g., 2-bromoaniline) with 2-methoxyaniline, or vice versa, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The use of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of even unactivated aryl chlorides. nih.gov

While the Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction, it can be integrated into a multi-step synthesis. nih.govyoutube.com For example, a suitably protected and halogenated aniline precursor could be coupled with 2-methoxyphenylboronic acid. Subsequent chemical steps would then be used to install the second amino group, often via nitration and reduction. The reaction's tolerance for a wide array of functional groups makes it a powerful tool in complex molecule synthesis. nih.gov

Catalytic Approaches in Diamine Synthesis

Catalysis is central to the modern synthesis of aromatic diamines, offering improved yields, milder reaction conditions, and greater selectivity compared to non-catalytic methods.

Palladium Catalysis: Palladium complexes are the catalysts of choice for both Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. nih.gov The specific choice of ligand (e.g., BINAP, JohnPhos) is critical for catalytic activity and can be tuned to optimize the reaction for specific substrates. mdpi.com

Copper Catalysis: While traditional Ullmann reactions use stoichiometric copper, modern variations use catalytic amounts of copper with specific ligands, allowing the reactions to proceed under much milder conditions.

Rhodium and Ruthenium Catalysis: These metals are also employed in various transformations relevant to diamine synthesis. For example, rhodium catalysts can be used for C-H insertion reactions to form cyclic diamines from sulfamate esters, and ruthenium complexes are efficient for reductive amination processes. organic-chemistry.orgnih.gov

The development of new catalytic systems continues to be an active area of research, aiming to provide more efficient, cost-effective, and environmentally benign routes to valuable chemical compounds like this compound. bohrium.com

Asymmetric Catalytic Methods for Enantioenriched Diamines

The catalytic asymmetric synthesis of 1,2-diamines has garnered significant interest for its ability to produce chiral molecules that are essential building blocks for biologically active compounds and chiral ligands. nih.govresearchgate.net Strategies for creating these C-N bonds often involve metal catalysis or organocatalysis, encompassing reactions like the ring-opening of aziridines, diamination of olefins, and hydroamination of allylic amines. nih.govrsc.org

One notable strategy involves the desymmetrization of meso-aziridines. For instance, the reaction of N-(2-methoxyphenyl)aziridines with anilines can be catalyzed by a niobium-binol complex, specifically Nb(OiPr)₃ and a tetradentate binol derivative. researchgate.net This method yields vicinal diamine products with both high yields and significant enantioselectivities. researchgate.net

Another powerful approach is the sequential application of different transition metal catalysts. A process featuring palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed diastereoselective oxidative cyclization allows for the synthesis of complex polyamine structures from simple, racemic starting materials. nih.gov The initial Pd-catalyzed step can be optimized by selecting appropriate chiral ligands, such as (R,R)-L₂, to achieve high enantiomeric excess (>90% ee). nih.gov The subsequent Rh-catalyzed aziridination proceeds with high diastereoselectivity, providing access to differentially-substituted amino aziridines. nih.gov

The catalytic asymmetric diamination of carbon-carbon double bonds is another primary strategy for accessing enantioenriched 1,2-diamines. rsc.org Various catalytic systems based on palladium, iodine, selenium, copper, or iron have been developed to facilitate this transformation through different mechanistic pathways, including two-electron redox cycles or one-electron radical mechanisms. rsc.org

Below is a table summarizing selected asymmetric catalytic methods for the synthesis of enantioenriched diamines.

| Catalytic System | Reaction Type | Substrates | Yield | Enantioselectivity (ee) | Reference |

| Nb(OiPr)₃ / (R)-binol | Ring-opening of meso-aziridines | N-(2-Methoxyphenyl)aziridines and anilines | Good | High | researchgate.net |

| Pd₂(dba)₃•CHCl₃ / Chiral Ligand | Asymmetric Allylic Amination | Cyclohexenol-derived carbonate and sulfamate | Good | >90% | nih.gov |

| Rh₂(esp)₂ | Oxidative Cyclization (Aziridination) | N-allyl hydroxylamine-O-sulfamates | High | High (Diastereoselectivity) | nih.gov |

| Yttrium–salen complex | Ring-opening of meso-aziridines | meso-Aziridines and Trimethylsilyl azide | High | 83–96% | researchgate.net |

| Pd/Binap | Ring-opening of azabenzonorbornadienes | N-Boc-azabenzonorbornadienes and aromatic amines | Good | High | rsc.org |

Metal-Free Synthetic Routes

While metal catalysis is effective, concerns regarding cost, toxicity, and potential contamination of final products have spurred the development of metal-free synthetic alternatives. nih.govacs.org These methods often offer greener, more sustainable, and economically viable pathways to aromatic diamines. nih.govresearchgate.net

A notable metal-free methodology for constructing C-N bonds to form aryl diamines involves a three-step process that proceeds through the in situ formation of closed-ring amidinium ions. nih.govresearchgate.net This approach is versatile, allowing for the synthesis of a wide array of symmetrical and unsymmetrical aryl diamines with various substituents, including carboxyl, nitro, bromo, methoxy (B1213986), or methyl groups. nih.gov The reactions are characterized by high yields, typically ranging from 82-98%, and high purity, often eliminating the need for complex purification steps. nih.govresearchgate.net This green synthetic pathway is advantageous due to its catalyst-free nature and simple procedural setup. nih.gov

Another innovative metal-free, one-pot strategy enables the synthesis of diarylamines from readily available aromatic aldehydes and anilines. acs.org This process involves a sequence of imine formation, an oxidative rearrangement, and a final light-induced deformylation step. The entire transformation is conducted in a single vessel, which enhances atom economy and simplifies the synthetic workflow. acs.org By avoiding transition metals, this method addresses issues of toxicity and environmental impact. acs.org

Three-component coupling reactions also provide a metal-free route to complex nitrogen-containing molecules. For example, a catalyst-free reaction between azidomaleimides, aldehydes, and secondary amines can produce amidinomaleimides under mild conditions. acs.org While not a direct synthesis of simple diamines, this illustrates the principle of forming C-N bonds without metal catalysts through the in situ formation of reactive intermediates like enamines. acs.org

The table below highlights key features of reported metal-free synthetic routes for aromatic diamines.

| Method | Key Steps | Starting Materials | Yield | Key Advantages | Reference |

| Amidinium Ion Formation | Three-step sequence | Aryl amines | 82-98% | Catalyst-free, high purity, no purification needed | nih.govresearchgate.net |

| One-Pot Diarylamine Synthesis | Imine formation, oxidative rearrangement, photochemical deformylation | Aromatic aldehydes, anilines | High | Metal-free, high atom economy, one-pot procedure | acs.org |

| Multicomponent Assembly | C-N/C-S bond formation | o-Phenylenediamines, thiophenols, aldehydes | Moderate to Good | Metal-free, high chemo-selectivity | nih.gov |

Fundamental Chemical Reactivity of N 2 Methoxyphenyl Benzene 1,2 Diamine

Reactivity at the Amine Centers

The presence of both primary and secondary amino groups provides multiple sites for reactions that are characteristic of amines. These centers are nucleophilic due to the lone pair of electrons on the nitrogen atoms.

Both the primary (-NH2) and secondary (-NH-) amino groups in N-(2-methoxyphenyl)benzene-1,2-diamine possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity can differ based on electronic and steric factors. Generally, primary amines are considered more nucleophilic than ammonia, and secondary amines are often more nucleophilic than primary amines in solution. masterorganicchemistry.comnih.gov This is attributed to the electron-donating inductive effect of the alkyl or aryl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. tutorchase.com

In the case of this compound, the primary amino group is attached to one of the benzene (B151609) rings, while the secondary amine links the two aromatic moieties. The nucleophilicity of these centers can be influenced by the solvent and the nature of the electrophile. nih.govresearchgate.net While secondary amines are often more nucleophilic, the steric hindrance around the secondary amine in this molecule, being attached to two bulky aromatic rings, might modulate its reactivity compared to the less hindered primary amine. masterorganicchemistry.com

The nucleophilic character of these amine centers is fundamental to many of their reactions, including alkylation and acylation. openstax.orglibretexts.org For instance, they can react with alkyl halides in alkylation reactions and with acid chlorides or anhydrides to form amides. openstax.orgyoutube.com

Table 1: Comparison of General Nucleophilicity Trends for Amines

| Amine Type | General Nucleophilicity Trend | Influencing Factors |

| Primary (R-NH₂) | More nucleophilic than ammonia. | Electron-donating nature of the R group. tutorchase.com |

| Secondary (R₂-NH) | Often more nucleophilic than primary amines in solution. masterorganicchemistry.comnih.gov | Increased electron density from two R groups. masterorganicchemistry.com |

| Aromatic (Ar-NH₂) | Less nucleophilic than alkylamines. | Delocalization of the lone pair into the aromatic ring. researchgate.net |

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org The ortho-diamine arrangement in this compound allows for a variety of condensation reactions, often leading to the formation of heterocyclic systems.

The reaction typically begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon of an aldehyde or ketone. mdpi.com Given the generally higher reactivity of primary amines in such condensations, the primary amino group of this compound is expected to react preferentially. Subsequent reaction of the adjacent secondary amine can lead to cyclization, forming important heterocyclic structures like benzodiazepines or benzimidazoles, depending on the carbonyl compound used. researchgate.netwikipedia.orguit.no For example, condensation with α-diketones is a common method for synthesizing quinoxaline (B1680401) derivatives. researchgate.net Similarly, reaction with aldehydes can lead to the formation of benzimidazoles. uit.no The reaction with ketones can also yield 1,5-benzodiazepine derivatives. researchgate.net

These condensation reactions are often catalyzed by acids and are reversible. libretexts.org The specific product formed can be influenced by the reaction conditions and the nature of the carbonyl compound. researchgate.netnih.gov

Table 2: Examples of Condensation Reactions with o-Phenylenediamines

| Reactant | Product Type | Reference |

| Aldehydes | Benzimidazoles | uit.no |

| Ketones | 1,5-Benzodiazepines | researchgate.net |

| α-Diketones | Quinoxalines | researchgate.net |

| Carboxylic Acids | 2-Substituted Benzimidazoles | wikipedia.org |

| Malononitrile and Aldehydes | Benzopyranophenazines | openstax.orgnih.gov |

The amine groups in this compound are susceptible to oxidation. The oxidation of o-phenylenediamines is an important process for the synthesis of various compounds, including conductive polymers and fluorescent dyes. mdpi.com The oxidation can be achieved using various oxidizing agents or electrochemically. mdpi.comornl.govresearchgate.net A common oxidation product of o-phenylenediamine (B120857) is 2,3-diaminophenazine, formed through oxidative dimerization. acs.org The electrochemical oxidation of related N-phenyl-1,4-phenylenediamine has been shown to produce the corresponding diimine. ornl.gov It is proposed that the oxidation of o-phenylenediamine can proceed via a two-step process involving the formation of an imide radical. mdpi.com

Reactivity of the Aromatic Nuclei

The two benzene rings in this compound are also sites of chemical reactivity, primarily through electrophilic aromatic substitution. Their potential for nucleophilic aromatic substitution is limited.

Both aromatic rings in this compound are activated towards electrophilic aromatic substitution due to the presence of electron-donating groups: the primary amine, the secondary amine, and the methoxy (B1213986) group. organicchemistrytutor.comaakash.ac.in These groups increase the electron density of the rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.edu

These activating groups are all ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comyoutube.comyoutube.comyoutube.comlibretexts.org

Ring A (bearing the primary and secondary amino groups): This ring is strongly activated by both the -NH2 and -NH-Ar groups. The directing effects of these two groups will reinforce each other, leading to substitution primarily at the positions para to the primary amine and ortho to the secondary amine.

Ring B (bearing the methoxy and secondary amino groups): This ring is activated by both the -OCH3 and the -NH-Ar' groups. The methoxy group is a strong activating ortho-, para-director. organicchemistrytutor.comyoutube.com The secondary amine is also an activating ortho-, para-director. The regiochemical outcome of substitution on this ring will depend on the interplay of the directing effects of these two groups.

The precise regioselectivity will be influenced by steric hindrance and the specific electrophile used in the reaction. vanderbilt.edursc.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Reference |

| -NH₂, -NHR | Activating | Ortho, Para | aakash.ac.in |

| -OCH₃ | Activating | Ortho, Para | organicchemistrytutor.comyoutube.com |

| Electron-withdrawing groups (e.g., -NO₂) | Deactivating | Meta | organicchemistrytutor.comaakash.ac.in |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction generally requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile. wikipedia.orgyoutube.com

The this compound molecule does not possess the necessary features for a facile SNAr reaction. Both aromatic rings are substituted with electron-donating groups (amines and methoxy), which activate the rings towards electrophilic attack but deactivate them towards nucleophilic attack. masterorganicchemistry.com Furthermore, there are no good leaving groups present on either aromatic ring. Therefore, the potential for nucleophilic aromatic substitution on this compound under standard conditions is very low. Concerted SNAr mechanisms have been proposed, but these are also favored by good leaving groups and electron-withdrawing substituents. nih.gov

Coordination Chemistry and Metal Complexation

N-(2-methoxyphenyl)benzene-1,2-diamine as a Ligand

The design of this compound incorporates both hard and soft donor atoms, allowing it to bind to a variety of metal centers. Its coordination behavior is primarily dictated by the nitrogen atoms of the diamine moiety and the oxygen atom of the methoxy (B1213986) group.

Ligand Design and Donor Atom Capabilities (Nitrogen and Oxygen)

The ligand possesses three potential donor sites: the two nitrogen atoms of the o-phenylenediamine (B120857) backbone and the oxygen atom of the 2-methoxy group on the N-phenyl substituent. The o-phenylenediamine unit is a classic chelating motif in coordination chemistry, readily using its two nitrogen atoms to bind to a metal ion. worldresearchersassociations.comnih.gov The nitrogen atoms act as Lewis bases, donating their lone pairs of electrons. libretexts.org

The presence of the N-(2-methoxyphenyl) group introduces an ether oxygen atom strategically positioned for additional coordination. Research on a closely related ligand, bis(N,N'-ortho-methoxyphenyl)-ortho-phenylenediamine, has shown that the o-methoxy substituents provide an additional chelation site, influencing the resulting structure of the metal complex. digitellinc.com This indicates that the oxygen atom in this compound can also participate in coordination, making it a potentially multidentate ligand with both nitrogen and oxygen donor capabilities. Vanadium, for instance, has a high affinity for nitrogen and oxygen donor atoms. worldresearchersassociations.com

Chelation Modes and Denticity in Metal Coordination

The number of donor atoms a ligand uses to bind to a central metal ion is known as its denticity. libretexts.org this compound can exhibit variable denticity depending on the metal ion, the reaction conditions, and the steric and electronic environment.

Bidentate (N,N) Chelation: The most straightforward coordination mode involves the two nitrogen atoms of the o-phenylenediamine core binding to a metal center to form a stable five-membered chelate ring. This bidentate behavior is characteristic of o-phenylenediamine itself in numerous complexes with metals like cobalt, nickel, and zinc. rsc.org

Tridentate (N,N,O) Chelation: The ligand can also act as a tridentate donor by utilizing both diamine nitrogens and the etheral oxygen of the methoxy group. This mode of coordination is made possible by the ortho positioning of the methoxy group, which allows for the formation of a second chelate ring. The additional chelation provided by such o-methoxy substituents has been observed to create more complex structures, such as dimeric assemblies. digitellinc.com

The table below summarizes the potential coordination behavior of this compound based on studies of analogous ligands.

| Ligand Moiety | Potential Donor Atoms | Common Denticity | Chelation Mode |

| o-phenylenediamine | N, N | Bidentate | Forms a 5-membered ring |

| 2-methoxyphenyl | O | Monodentate | Participates in further chelation |

| Overall Ligand | N, N, O | Bidentate or Tridentate | N,N or N,N,O |

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound and related ligands typically involves straightforward methods, leading to complexes with diverse geometries and interesting electronic properties.

Preparation of Transition Metal Complexes (e.g., Ni, Cu, Zn, Co, Pd, Pt, Ru, Os)

Metal complexes of N-substituted o-phenylenediamines are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of N,N'-dibenzylethane-1,2-diamine with transition metals like Cu(II), Ni(II), Zn(II), and Co(II) have been prepared by mixing the ligand and the corresponding metal acetate (B1210297) in solution. nih.gov Similarly, Schiff bases derived from aromatic aldehydes and amines are complexed with metal ions like Fe(II), Co(II), and Ni(II) in an ethanolic medium. core.ac.uk The synthesis of o-phenylenediamine complexes with Co(II), Ni(II), and Zn(II) has also been extensively reported. rsc.org While specific reports for all the listed metals with this compound are not detailed, the general synthetic routes established for these analogous systems are applicable.

The table below shows examples of metal complexes formed with related diamine ligands and their reported geometries.

| Metal Ion | Related Ligand | Resulting Geometry |

| Ni(II) | N,N'-dibenzylethane-1,2-diamine | Octahedral nih.gov |

| Cu(II) | N,N'-dibenzylethane-1,2-diamine | Elongated Octahedral nih.gov |

| Co(II) | N,N'-dibenzylethane-1,2-diamine | Octahedral nih.gov |

| VO(II) | o-phenylenediamine | Square Pyramidal worldresearchersassociations.com |

Influence of Metal Center on Ligand Electronic Structure (e.g., redox noninnocent ligands)

Ligands derived from o-phenylenediamine are well-known for being "redox non-innocent". nih.govmdpi.com This means the ligand can actively participate in the redox chemistry of the complex, and its oxidation state may be ambiguous. nih.govmdpi.com The o-phenylenediamine backbone provides the framework for this activity, allowing the ligand to exist in several different oxidation states. mdpi.comuiowa.edu

This compound, containing this core, is therefore expected to be a redox non-innocent ligand. In its complexes, electron transfer events can be centered on the ligand rather than the metal. mdpi.com The combination of this type of ligand with redox-active transition metals can lead to complexes with unique magnetic, electrochemical, and catalytic properties. nih.govmdpi.com The electronic structure and the location of spin density in these complexes can be influenced by the choice of metal, its oxidation state, and other coordinating species. uiowa.edu Different oxidation states of the ligand can also favor different coordination modes; for example, the fully oxidized form tends to be planar, while the reduced form is more flexible. nih.govmdpi.comresearchgate.net

Structural Features of Coordination Compounds

The coordination of this compound to metal centers is expected to result in complexes with well-defined geometries, primarily square planar, tetrahedral, or octahedral, depending on the coordination number and the d-electron configuration of the metal ion. libretexts.org

Structural analyses of related complexes provide insight into the likely features. For example, Ni(II) and Co(II) complexes with a related diamine ligand adopt a regular octahedral coordination environment, while the Cu(II) complex shows a typical Jahn-Teller distorted elongated octahedral geometry. nih.gov Dinuclear vanadyl (VO(II)) complexes with o-phenylenediamine have been proposed to have square pyramidal structures where the ligand bridges two metal centers. worldresearchersassociations.com

In the case of a deprotonated N,N'-disubstituted ortho-phenylenediamine with o-methoxy groups, the additional chelation from the oxygen atoms leads to the formation of a dimeric structure with a central Li₄N₄ ring. digitellinc.com This highlights the significant structural influence of the methoxy substituent. Infrared spectroscopy is a key tool for characterizing these complexes, as the shift in the N-H stretching frequencies upon coordination to a metal ion confirms the involvement of the amino groups in bonding. worldresearchersassociations.com

The table below presents crystallographic data for a dilithium (B8592608) salt of a closely related ligand, demonstrating the structural impact of o-methoxy group coordination.

Crystallographic Data for the Dilithium Salt of bis(N,N'-ortho-methoxyphenyl)-ortho-phenylenediamine digitellinc.com

| Feature | Description |

|---|---|

| Core Structure | Dimeric, featuring a central Li₄N₄ ring |

| Lithium Coordination | Each lithium ion is coordinated by nitrogen atoms, methoxy oxygen atoms, and two tetrahydrofuran (B95107) solvent molecules. |

| Ligand Role | The dianionic ligand chelates through both nitrogen and oxygen donors, leading to a complex dimeric assembly. |

Information regarding the coordination chemistry of this compound is currently unavailable in the reviewed scientific literature.

Extensive searches for scholarly articles and crystallographic data on the chemical compound "this compound" and its metal complexes have yielded no specific results. Consequently, it is not possible to provide a detailed, scientifically accurate article on its coordination chemistry, including the requested sections on coordination geometries, stereochemistry, and supramolecular interactions.

The generation of the required content is contingent upon the existence of published research detailing the synthesis, crystal structure, and coordination behavior of metal complexes involving this particular ligand. At present, such information appears to be absent from the public scientific domain accessible through comprehensive database searches. Therefore, the specific subsections regarding its coordination chemistry cannot be addressed.

To facilitate the creation of the requested article, future research would need to be conducted and published, focusing on:

The synthesis and isolation of metal complexes of this compound.

Single-crystal X-ray diffraction studies to determine the precise coordination geometries and stereochemistry of these complexes.

Analysis of the crystal packing to identify and characterize any supramolecular interactions, such as hydrogen bonding or π-π stacking.

Without such foundational research, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Catalytic Applications of N 2 Methoxyphenyl Benzene 1,2 Diamine and Its Metal Complexes

Homogeneous Catalysis Paradigms

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high activity and selectivity under mild reaction conditions. Metal complexes derived from N-(2-methoxyphenyl)benzene-1,2-diamine are well-suited for such applications due to their solubility in common organic solvents and the tunable nature of the ligand framework.

Carbon-nitrogen (C-N) bond formation is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and materials. While the direct use of this compound as a ligand in major C-N cross-coupling reactions is not extensively reported, its structural analogue, N-phenyl-o-phenylenediamine, has been successfully employed in a copper(II)-catalyzed cascade reaction with benzaldehydes. acs.org This reaction proceeds through condensation, intramolecular cyclization (a C-N bond forming step), and subsequent hydroxylation to construct complex benzimidazole (B57391) derivatives. acs.org

The N,N'-diamine core is a common feature in ligands for copper- and palladium-catalyzed C-N coupling reactions, such as the Ullmann and Buchwald-Hartwig aminations. nih.govresearchgate.net These ligands stabilize the metal center and facilitate the key steps of oxidative addition and reductive elimination. It is plausible that this compound could serve as an effective ligand in similar transformations, with the electron-donating methoxy (B1213986) group potentially influencing the catalytic activity. The development of new C-N coupling reactions often relies on the discovery of novel ligands that can promote the transformation for a wide range of substrates under mild conditions. organic-chemistry.org

Metal complexes are potent catalysts for a wide array of oxidation and reduction reactions. Although specific studies detailing the use of this compound complexes in these roles are limited, the broader class of o-phenylenediamines (OPD) and their derivatives are known to participate in and mediate redox processes. For instance, OPD can be catalytically oxidized by silver nanoparticles in the presence of an oxidant, a reaction that forms the basis of sensitive analytical detection methods. researchgate.netnih.gov

More relevant to its role as a ligand, diamine precursors are frequently used to synthesize more complex ligands, such as Schiff bases, for catalytic oxidations. Manganese(III) salen-type complexes, prepared from diamine precursors, are effective catalysts for the aerobic oxidation of various substrates, including o-aminophenol and styrene. The catalytic proficiency of these systems demonstrates that the diamine backbone is a robust scaffold for supporting catalytically active metal centers in redox reactions. By analogy, this compound could be condensed with salicylaldehydes to form Schiff base ligands, whose metal complexes would be candidates for catalyzing reactions like alcohol oxidation.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in modern chemistry, particularly for drug synthesis. While this compound is itself achiral, it serves as a valuable scaffold for the development of chiral ligands. Chirality can be introduced through several strategies, such as using a chiral backbone or creating atropisomers by introducing bulky substituents that restrict rotation around a chemical bond. nih.govresearchgate.net

Derivatives of 1,2-diamines are foundational to many classes of privileged chiral ligands and organocatalysts. mdpi.com For example, chiral vicinal diamines are precursors to N-heterocyclic carbene (NHC) ligands, which have been used in a variety of stereoselective transformations. acs.org Furthermore, bifunctional organocatalysts based on a chiral diamine scaffold can activate both the nucleophile and electrophile simultaneously through hydrogen bonding, enabling highly enantioselective reactions. mdpi.com The synthesis of chiral α-amino ketones, for instance, has been achieved using transition metal catalysis with chiral ligands, demonstrating the power of this approach. acs.org

The potential for developing chiral analogues of this compound for asymmetric catalysis is significant. The following table shows representative results for asymmetric reactions catalyzed by systems based on other chiral diamine derivatives, illustrating the high levels of enantioselectivity that can be achieved.

| Reaction Type | Chiral Diamine Derivative | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | (1R,2R)-Cyclohexane-1,2-diamine derivative | Organocatalyst | 93 | 41 | mdpi.com |

| Asymmetric N-Allylation | meso-1,2-bis(2,4,6-triisopropylphenylsulfonamido)cyclohexane | π-allyl-Pd | Good | 90 | capes.gov.br |

| Kinetic Resolution of α-Amino Ketones | Chiral Phosphoric Acid / Amine | Cu(OAc)₂ / CPA | - | High | acs.org |

Heterogeneous Catalysis Considerations

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, including ease of separation and catalyst recycling. escholarship.org Homogeneous catalysts, such as metal complexes of this compound, can be converted into heterogeneous catalysts through immobilization on solid supports. rsc.orgmdpi.com

Common strategies for immobilization include covalent anchoring of the ligand or metal complex to materials like silica, alumina, or polymers. rsc.orgmdpi.com For example, a ligand can be functionalized with a reactive group, such as a silane, which can then form a covalent bond with the surface of silica. Another approach is physical encapsulation, where the molecular catalyst is trapped within the pores of a support material like a metal-organic framework (MOF) or zeolite. mdpi.com Phenylenediamines have been used as catalysts for protein immobilization on solid supports, demonstrating the utility of this class of compounds in creating functionalized surfaces. nih.govnih.gov

Theoretically, metal complexes of this compound could be heterogenized by introducing a suitable functional group onto one of the aromatic rings, allowing it to be grafted onto a solid support. This would create a recyclable catalyst system, combining the high selectivity of a molecular catalyst with the operational simplicity of a heterogeneous system.

Ligand Design Principles for Catalytic Efficacy

The efficacy of a metal-based catalyst is profoundly influenced by the design of its coordinating ligands. numberanalytics.commssm.edu The structure of this compound incorporates several key features that are critical in ligand design for catalysis.

Electronic Properties: The electronic nature of the ligand dictates the electron density at the metal center, which in turn affects its reactivity in key catalytic steps like oxidative addition and reductive elimination. numberanalytics.com The 2-methoxyphenyl substituent on the this compound is an electron-donating group due to the resonance effect of the methoxy moiety. This increases the electron-donating ability of the ligand compared to an unsubstituted N-phenyl analogue, making the coordinated metal center more electron-rich. Fine-tuning these electronic properties is a key strategy for optimizing catalytic performance. rsc.org

Steric Properties: The size and shape of a ligand create a specific steric environment around the metal center. numberanalytics.com This steric bulk can control substrate access to the active site, thereby influencing selectivity (e.g., regioselectivity or enantioselectivity). The N-aryl group in this ligand provides significant steric hindrance, which can be beneficial in preventing catalyst deactivation pathways like dimerization and can create a chiral pocket in asymmetric catalysis.

Bite Angle and Flexibility: As a bidentate ligand, this compound forms a five-membered chelate ring with a metal ion. The geometry of this ring, particularly the N-M-N bite angle, is a crucial parameter that affects the stability and reactivity of the complex. The flexibility of the ligand framework allows it to accommodate the different geometric requirements of the metal center throughout the catalytic cycle. nih.gov

By modifying the substituents on the aryl rings of the this compound scaffold, chemists can systematically tune these electronic and steric properties to develop highly efficient and selective catalysts for specific chemical transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-methoxyphenyl)benzene-1,2-diamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For aromatic compounds, signals typically appear in the range of 6.0-9.0 ppm. In a related secondary amine, N-benzylaniline, the aromatic protons appear as multiplets between 6.61 and 7.37 ppm. rsc.org For a substituted methoxyphenyl derivative, the methoxy (B1213986) group (OCH₃) protons typically appear as a singlet further upfield. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. Aromatic carbons generally resonate in the δ 110-160 ppm region. In a similar structure, the oxy-aryl carbon of a methoxyphenyl ring was observed at δ 160 ppm, while other aromatic carbons appeared between δ 112.64 and 144.95 ppm. researchgate.net The methoxy (OCH₃) carbon signal is characteristically found around δ 55.3 ppm. rsc.orgresearchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are employed to establish correlations between protons and carbons, confirming the structural assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. scielo.org.za

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework and confirming the connectivity between the phenyl and methoxyphenyl rings through the amine linkage. researchgate.net

A representative, though not identical, compound, (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine, which also contains methoxy and phenyl groups, showed an azomethine proton signal at δ 7.66 ppm correlating with a carbon at δ 137.37 ppm in its 2D NMR spectra. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Functional Group | Chemical Shift (δ) Range (ppm) |

| Methoxy Carbon (-OCH₃) | 55-56 |

| Aromatic Carbons (C-H, C-N) | 110-150 |

| Oxy-aryl Carbon (C-O) | 150-160 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational bands expected in the IR spectrum include:

N-H Stretching: The N-H bonds of the primary and secondary amine groups give rise to characteristic stretching vibrations. Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching), while secondary amines (R₂N-H) show a single, sharp, and less intense band in the same region. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.org The sp³ hybridized C-H bonds of the methoxy group will show strong stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration for an aromatic amine C-N bond typically appears in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretch of the methoxy group is expected to produce a strong band in the fingerprint region, typically around 1200-1250 cm⁻¹ for an aryl ether.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern on the benzene rings. libretexts.org

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300-3500 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3030-3100 | Weak to Medium |

| Methoxy (C-H) | Stretch | 2850-3000 | Strong |

| Aromatic (C=C) | Ring Stretch | 1450-1600 | Medium |

| Aryl Amine (C-N) | Stretch | 1250-1360 | Medium |

| Aryl Ether (C-O) | Stretch | 1200-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise molecular formula. For this compound (C₁₃H₁₄N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like amines. It typically produces the protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight. The fragmentation pattern observed in MS/MS experiments can help to confirm the structure by showing the loss of characteristic fragments, such as the methoxy group (•OCH₃) or parts of the aromatic rings.

X-ray Crystallography for Definitive Molecular and Crystal Structures

Determination of Bond Lengths, Angles, and Dihedral Angles

Crystallographic analysis allows for the precise measurement of all geometric parameters within the molecule. In related secondary amine structures, the dihedral angle between the two phenyl rings is a key parameter, with values like 73.89° and 86.61° being reported, indicating a non-planar conformation. semanticscholar.orgmdpi.com The C-N and C-O bond lengths and the angles around the nitrogen and oxygen atoms can be determined with high precision. For instance, in a related methoxyphenyl compound, the C-C-O-C torsion angle of the methoxy group was found to be -15.2°, indicating it is slightly twisted from the plane of the benzene ring. nih.gov

Interactive Data Table: Representative Bond Parameters from Similar Structures

| Parameter | Description | Typical Value |

| Dihedral Angle | Angle between the two aromatic rings | 70-90° |

| Torsion Angle | C-C-O-C of the methoxy group | ~ -15° |

| N-H···O Distance | Intramolecular hydrogen bond | ~ 2.6-2.7 Å |

Analysis of Conformational Preferences and Molecular Packing

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a study of molecular packing. This packing is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.

In similar amine structures, intermolecular hydrogen bonds, such as N-H···O or C-H···O, are common and play a crucial role in stabilizing the crystal structure, often linking molecules into chains or sheets. nih.govresearchgate.net For example, in one crystal structure, molecules are linked into dimers by pairs of N-H···O hydrogen bonds. nih.gov The analysis of these interactions is key to understanding the supramolecular chemistry of the compound. The conformation of the molecule in the solid state is also determined, revealing, for example, that the central pyran ring in a related flavanone (B1672756) adopts an envelope conformation. nih.gov

Computational and Theoretical Studies of N 2 Methoxyphenyl Benzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of N-(2-methoxyphenyl)benzene-1,2-diamine. These ab initio and Density Functional Theory (DFT) methods allow for a detailed exploration of its molecular properties.

Density Functional Theory (DFT) has become a standard method for studying molecules of the size and complexity of this compound and its derivatives. nih.govnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy for geometries and vibrational frequencies. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF), while historically important, are often found to be less accurate than DFT for predicting vibrational spectra. nih.govnih.gov For more complex systems or to achieve higher accuracy, especially for electronic properties, time-dependent DFT (TD-DFT) or more advanced functionals may be employed. researchgate.net

Studies on related N-aryl diacetamide (B36884) compounds have utilized a range of functionals including B3PW91, X3LYP, and CAM-B3LYP, often with dispersion corrections, to accurately model intramolecular interactions and reaction barriers. nih.gov Such approaches are crucial for understanding the nuanced electronic effects within this compound.

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The molecule possesses significant conformational flexibility due to rotation around the C-N and C-O single bonds.

Table 1: Representative Optimized Geometrical Parameters for a Phenylenediamine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-N | 1.40 - 1.43 | 120 - 122 | - |

| C-O | 1.36 - 1.38 | 118 - 120 | - |

| C-N-C | - | - | 120 - 140 |

| C-C-O-C | - | - | 0 - 20 |

Note: This table presents typical ranges for bond lengths and angles for phenylenediamine derivatives based on computational studies of related structures. Actual values for this compound would require a specific calculation.

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

In related aromatic amine derivatives, the HOMO is typically localized on the electron-rich phenylenediamine portion, particularly on the nitrogen atoms, while the LUMO is distributed over the aromatic rings. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net The introduction of electron-donating groups like methoxy (B1213986) (-OCH3) generally increases the HOMO energy level, making the molecule a better electron donor. acs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.netresearchgate.net For this compound, the MEP would show electronegative regions (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating their role as likely sites for electrophilic attack or coordination to metal centers. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and examines hyperconjugative interactions within the molecule. nih.gov

Table 2: Calculated Electronic Properties for a Diamine Derivative

| Property | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap (Egap) | 4.2 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and based on DFT calculations for analogous aromatic amine compounds. nih.govacs.org

Computational methods can predict the vibrational spectrum (infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental FT-IR and FT-Raman spectra for validation of the computational model and to aid in the assignment of experimental vibrational bands. nih.govnih.gov DFT calculations, particularly with the B3LYP functional, have shown excellent agreement with experimental vibrational data for a variety of organic molecules after applying a scaling factor to account for anharmonicity and other systematic errors. nih.gov Key vibrational modes for this molecule would include N-H stretching, C-N stretching, C-O-C stretching, and various aromatic C-H and C=C vibrations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. rsc.orgresearchgate.net For this compound, which can be synthesized via reactions like the Chan-Lam coupling, DFT calculations can map out the entire catalytic cycle. nih.gov

Studies on related N-arylation reactions have used DFT to show that the process can be both kinetically and thermodynamically favorable. nih.govresearchgate.net These computational investigations can determine the structures of intermediates and transition states, calculate activation energies, and explain the role of catalysts and ligands in controlling selectivity. nih.govresearchgate.net For instance, in copper-catalyzed reactions of related sulfenamides, DFT studies have detailed the sequence of transmetalation, substrate coordination, deprotonation, and reductive elimination. nih.gov Similar computational approaches could be applied to understand the synthesis of this compound or its subsequent reactions, such as the formation of benzimidazoles. rsc.org

Ligand Field Theory Applications in Metal Complexes

When this compound acts as a ligand, coordinating to a transition metal ion, Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting complex. LFT is an extension of molecular orbital theory that focuses on the interactions between the metal's d-orbitals and the ligand's frontier orbitals. youtube.comlibretexts.orglibretexts.org

The two nitrogen atoms of the diamine can chelate to a metal center, forming a stable ring structure. The nature of the metal-ligand bonding, whether primarily sigma-donating or involving pi-interactions, influences the splitting of the metal's d-orbitals (the d-orbital splitting parameter, Δ). youtube.comwpmucdn.com Pi-acceptor ligands generally increase the magnitude of Δ, while pi-donors tend to decrease it. youtube.com The size of this splitting determines properties like the color of the complex and its magnetic behavior (high-spin vs. low-spin). libretexts.org While LFT is a more qualitative model compared to full DFT calculations on a metal complex, it provides an indispensable conceptual framework for rationalizing the spectroscopic and magnetic data of coordination compounds formed with ligands like this compound. wpmucdn.comyoutube.com

Derivatization Chemistry and Synthetic Utility As Precursors

Formation of Annulated Nitrogen Heterocycles

The benzene-1,2-diamine moiety is a cornerstone for synthesizing numerous biologically and industrially significant heterocyclic compounds. nih.gov The presence of the N-(2-methoxyphenyl) substituent introduces asymmetry, which can be exploited for regioselective synthesis and provides a scaffold for creating derivatives with tailored properties.

Benzimidazole (B57391) Syntheses from Benzene-1,2-diamine Derivatives

The synthesis of benzimidazoles is one of the most common applications of o-phenylenediamine (B120857) (OPD) derivatives. researchgate.net The fundamental reaction involves the condensation of the diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative), followed by cyclization and dehydration. nih.govmdpi.com

When N-(2-methoxyphenyl)benzene-1,2-diamine is reacted with an aldehyde (R-CHO), the initial step is the formation of a Schiff base, typically involving the more nucleophilic and less sterically hindered primary amine. This is followed by an intramolecular nucleophilic attack from the secondary amine onto the imine carbon, leading to a dihydro-benzimidazole intermediate which then aromatizes, often via oxidation, to yield the final 1,2-disubstituted benzimidazole. The product is specifically a 1-(2-methoxyphenyl)-2-substituted-1H-benzo[d]imidazole.

A variety of catalysts can facilitate this transformation, including Brønsted or Lewis acids, metal nanoparticles, and oxidizing agents. nih.govorganic-chemistry.org For instance, a Cu(II)-catalyzed cascade reaction has been developed for constructing hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols from N-phenyl-o-phenylenediamine and salicylaldehydes, proceeding through condensation, cyclization, and subsequent C-H hydroxylation. acs.org Similarly, trifluoroacetic acid has been shown to be an effective catalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles from OPD and aromatic aldehydes. eijppr.com

Table 1: Examples of Benzimidazole Synthesis from this compound This table is interactive. Click on the headers to sort.

| Reagent (R-CHO or R-COOH) | Resulting Benzimidazole Product | Catalyst/Conditions Example |

|---|---|---|

| Formaldehyde (HCHO) | 1-(2-methoxyphenyl)-1H-benzo[d]imidazole | Acid catalyst (e.g., HCl) |

| Benzaldehyde | 1-(2-methoxyphenyl)-2-phenyl-1H-benzo[d]imidazole | Oxidative conditions (e.g., O₂, TEMPO) organic-chemistry.org |

| 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1-(2-methoxyphenyl)-1H-benzo[d]imidazole | Au/TiO₂, CHCl₃:MeOH nih.govmdpi.com |

| Acetic Acid | 2-methyl-1-(2-methoxyphenyl)-1H-benzo[d]imidazole | High temp, PPA |

| Thiophene-2-carbaldehyde | 2-(thiophen-2-yl)-1-(2-methoxyphenyl)-1H-benzo[d]imidazole | CoCl₂·6H₂O eijppr.com |

Quinoxaline (B1680401) Formation via Condensation Reactions

Quinoxalines are another important class of heterocycles synthesized from o-phenylenediamines. The standard method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govsapub.org This reaction typically proceeds under acidic or neutral conditions and provides a direct route to the fused pyrazine (B50134) ring system. chim.it

For an N-substituted precursor like this compound, the reaction with a 1,2-diketone (R-CO-CO-R') would proceed via a double condensation. The reaction forms a dihydroquinoxaline intermediate, which subsequently undergoes oxidation to the aromatic quinoxaline product. chim.it The N-(2-methoxyphenyl) group remains attached to one of the nitrogen atoms in the newly formed ring. The reaction can be promoted by various catalysts, and even catalyst-free protocols using green solvents like ethanol (B145695) have been reported for reactions with phenacyl bromides. nih.gov

Table 2: Examples of Quinoxaline Synthesis from this compound This table is interactive. Click on the headers to sort.

| 1,2-Dicarbonyl Reagent | Expected Quinoxaline Product Name | Catalyst/Conditions Example |

|---|---|---|

| Glyoxal | 1-(2-methoxyphenyl)quinoxalin-1-ium salt | Acidic conditions |

| Benzil | 1-(2-methoxyphenyl)-2,3-diphenylquinoxalin-1-ium salt | NH₄HF₂, aq. EtOH nih.gov |

| 2,3-Butanedione | 2,3-dimethyl-1-(2-methoxyphenyl)quinoxalin-1-ium salt | Reflux in EtOH |

| Cyclohexane-1,2-dione | 1-(2-methoxyphenyl)-1,2,3,4-tetrahydrophenazin-1-ium salt | I₂ in DMSO researchgate.net |

Benzodiazepine Derivative Synthesis

Benzodiazepines, particularly 1,5-benzodiazepines, are readily synthesized by the condensation of o-phenylenediamines with ketones. nih.govrsc.org The reaction typically requires two equivalents of a ketone for every one equivalent of the diamine and is often catalyzed by acids such as trifluoroacetic acid (TFA), or solid acid catalysts like zeolites (e.g., H-MCM-22). nih.govnih.govresearchgate.net

The reaction mechanism involves the initial formation of an imine between the primary amine of this compound and a molecule of the ketone. This is followed by the formation of an enamine, which then attacks a second molecule of the ketone. Finally, intramolecular cyclization occurs via attack of the secondary amine, leading to the formation of the seven-membered diazepine (B8756704) ring. The use of α,β-unsaturated ketones provides an alternative route via Michael addition followed by cyclization. nih.gov More complex structures, such as pyrrole-fused 1,5-benzodiazepines, can be accessed through cascade reactions involving o-phenylenediamine and specialized diketone precursors. acs.org

Table 3: Examples of 1,5-Benzodiazepine Synthesis from this compound This table is interactive. Click on the headers to sort.

| Ketone Reagent | Expected Benzodiazepine Product | Catalyst/Conditions Example |

|---|---|---|

| Acetone | 2,2,4-trimethyl-1-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | H-MCM-22, MeCN nih.govresearchgate.net |

| Acetophenone | 2,4-diphenyl-2-methyl-1-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | TFA, MeOH nih.gov |

| Cyclohexanone | Spiro[cyclohexane-1,2'-(1'-(2-methoxyphenyl)-3',4'-dihydro-1'H-spiro[benzo[b] nih.govnih.govdiazepine-4',1''-cyclohexane])] | BaTi₀.₈₅Zr₀.₁₅O₃ (BTZ) nih.gov |

| Dibenzoylmethane (1,3-Diketone) | 2,4-diphenyl-1-(2-methoxyphenyl)-1H-1,5-benzodiazepine | FeCl₃-SiO₂ researchgate.net |

Other Cyclization Pathways

Beyond the major heterocyclic systems, the this compound scaffold can be used to synthesize other cyclic structures. One notable example is the formation of 2-benzimidazolones (cyclic ureas). This can be achieved through carbonylation reactions, for instance, by treating the diamine with carbon dioxide under catalytic conditions (e.g., Al₂O₃) or using CO₂ surrogates like dimethyl carbonate in the presence of lead catalysts. researchgate.net The reaction involves the formation of a carbamic acid intermediate followed by intramolecular cyclization and dehydration to yield the stable cyclic urea.

Another potential pathway is the synthesis of benzotriazoles. While typically formed from o-phenylenediamine itself via diazotization of one amino group followed by intramolecular cyclization, the N-substituted nature of the target compound would lead to 1-substituted benzotriazole (B28993) derivatives. nih.gov

Regioselective Functionalization of the Diamine Scaffold

A key feature of this compound is its asymmetry, which allows for regioselective reactions. The scaffold contains two distinct nucleophilic centers: a primary aromatic amine (-NH₂) and a secondary N-aryl amine (-NH-Ar). These groups differ in both steric hindrance and nucleophilicity.

Generally, the primary amine is less sterically encumbered and more nucleophilic than the secondary amine, whose reactivity is modulated by the bulky and electronically complex N-(2-methoxyphenyl) substituent. This difference can be exploited to achieve selective functionalization at the primary amine position. For example, in acylation or mono-alkylation reactions using one equivalent of an electrophile, the reaction is expected to occur preferentially at the -NH₂ group.

This regioselectivity is highly valuable for the synthesis of specific, unsymmetrically substituted heterocycles. nih.govnih.gov By first selectively functionalizing the primary amine and then performing a cyclization reaction, one can access isomers that are unavailable from symmetric diamines. This stepwise approach provides precise control over the final molecular architecture.

Influence of Substituents on Chemical Transformation Pathways (Structure-Reactivity Relationships)

The chemical behavior of this compound in cyclization and functionalization reactions is governed by the steric and electronic effects of its substituents.

Steric Effects: The N-(2-methoxyphenyl) group imposes significant steric bulk around the secondary nitrogen atom. This steric hindrance reduces the accessibility of the secondary amine's lone pair to incoming electrophiles, making the primary amine the preferred site of initial attack in many reactions. ed.ac.uk The ortho-methoxy group on the phenyl ring further contributes to this steric crowding. This effect is a dominant factor in the regioselectivity discussed in section 8.2 and can influence the rate of cyclization reactions. rsc.org

Electronic Effects: The electronic nature of the substituents modulates the nucleophilicity of the amino groups.

N-Aryl Group: The phenyl ring attached to the secondary nitrogen is electron-withdrawing via an inductive effect, which decreases the basicity and nucleophilicity of this nitrogen compared to a simple N-alkyl amine. While there can be some resonance donation from the nitrogen into the ring, the net effect is typically a reduction in reactivity. rsc.org This electronic deactivation, combined with steric hindrance, strongly favors initial reactions at the primary amine.

These combined effects dictate the reaction pathways. For instance, in the acid-catalyzed synthesis of benzimidazoles, the initial protonation and subsequent condensation with an aldehyde will preferentially involve the more basic and accessible primary amine, guiding the entire cyclization sequence.

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyphenyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-methoxyaniline with a halogenated benzene derivative (e.g., 1,2-dibromobenzene) in the presence of a base (e.g., K₂CO₃) and catalyst (e.g., CuBr) in polar solvents like DMSO at 120°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization Tips: - Solvent choice (e.g., dichloromethane vs. ethanol) significantly impacts regioselectivity and yield .

- Temperature control (e.g., 0°C for exothermic steps) minimizes side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The methoxy group (-OCH₃) typically resonates at ~3.8 ppm .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity and molecular ion ([M+H]+ ~260 m/z).

- FT-IR: Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C bands (1250 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

Methodological Answer:

- Oxidation: Treat with KMnO₄ in acidic conditions to form quinone derivatives.

- Cyclization: React with aldehydes (e.g., benzaldehyde) under reflux to yield benzimidazole derivatives .

- Substitution: Replace the methoxy group via SNAr reactions using strong nucleophiles (e.g., NaN₃ in DMF) .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the electronic and steric effects of the methoxy substituent?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map HOMO/LUMO orbitals. The methoxy group’s electron-donating nature lowers oxidation potential by ~0.3 eV .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to assess solubility and aggregation behavior.

Q. What crystallographic challenges arise when refining structures of derivatives using SHELX?

Methodological Answer:

- Hydrogen Bonding: The methoxy group participates in weak C-H···O interactions, complicating electron density maps. Use SHELXL’s PART instruction to model disorder .

- Twinned Crystals: Apply TWIN/BASF commands in SHELXL for high-quality refinement .

- Validation: Cross-check with Mercury’s Mogul Geometry tool to validate bond lengths/angles against CSD data .

Q. How does the methoxy group influence biological activity compared to halogenated analogs?

Methodological Answer:

- Enzyme Inhibition Assays: Compare IC₅₀ values against cytochrome P450 isoforms. The methoxy group’s lower electronegativity reduces binding affinity by 20–40% compared to chloro/fluoro analogs .

- SAR Studies: Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₂CH₃) and use SPR to quantify binding kinetics .

Q. How can researchers resolve contradictions in reaction outcomes (e.g., solvent-dependent selectivity)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.